![molecular formula C14H18ClNO3 B2824532 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide CAS No. 2411265-19-3](/img/structure/B2824532.png)
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide, also known as Cl-NMN, is a synthetic molecule that has gained attention in recent years due to its potential applications in scientific research. Cl-NMN is a derivative of nicotinamide mononucleotide (NMN), a molecule that is involved in various cellular processes, including energy metabolism and DNA repair. Cl-NMN has been shown to have unique properties that make it a promising tool for investigating these processes in more detail.
作用機序
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide works by increasing the levels of NAD+, a molecule that is involved in various cellular processes, including energy metabolism and DNA repair. NAD+ levels decline with age, which is thought to contribute to the aging process. By increasing NAD+ levels, this compound can activate sirtuins and other proteins that are involved in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to activating sirtuins, this compound has been shown to increase mitochondrial function, improve glucose metabolism, and reduce inflammation. These effects make this compound a promising tool for investigating the mechanisms underlying aging and age-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide is its specificity. Unlike other compounds that increase NAD+ levels, this compound does not have any off-target effects. This makes it a valuable tool for investigating the specific effects of NAD+ on cellular metabolism and aging. However, one limitation of this compound is its cost. This compound is a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide. One area of interest is in the development of new therapies for age-related diseases. This compound has been shown to have promising effects in animal models of Alzheimer's and Parkinson's, and further research is needed to determine whether these effects can be translated to humans. Another area of interest is in the development of new tools for investigating the mechanisms underlying aging and age-related diseases. This compound has the potential to be a valuable tool for investigating these mechanisms in more detail, which could lead to the development of new therapies for these diseases.
合成法
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 7-methoxy-3,4-dihydro-2H-naphthalen-1-one, which is a key intermediate in the synthesis of this compound. This intermediate is then reacted with chloroacetyl chloride to produce 2-chloro-N-(7-methoxy-1-naphthyl)acetamide. Finally, this compound is reacted with hydroxylamine to produce this compound.
科学的研究の応用
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of aging and age-related diseases. This compound has been shown to activate sirtuins, a family of proteins that are involved in regulating cellular metabolism and aging. By activating these proteins, this compound has the potential to slow down the aging process and prevent age-related diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-19-11-5-4-10-3-2-6-14(18,12(10)7-11)9-16-13(17)8-15/h4-5,7,18H,2-3,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCQUJBRTHXDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2(CNC(=O)CCl)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

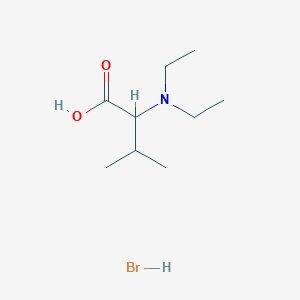
![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)
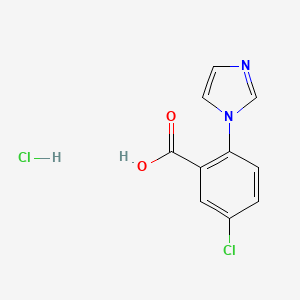
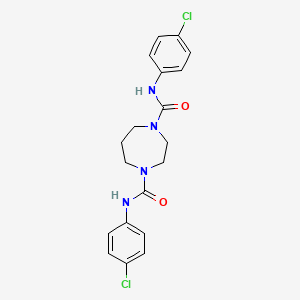
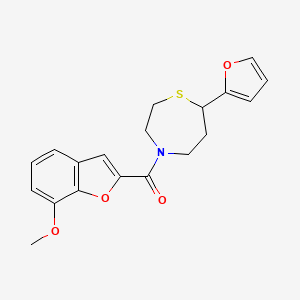
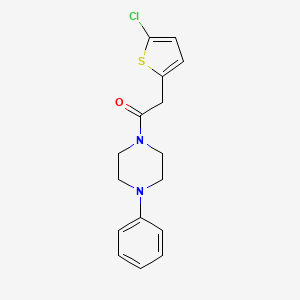

![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)